molecular formula C15H12Cl2N4O2 B15085012 3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide

3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide

Cat. No.: B15085012
M. Wt: 351.2 g/mol
InChI Key: NMTJHTBCUTUKFY-DNTJNYDQSA-N
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Description

3,4-Dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide is a benzamide derivative featuring a hydrazinylidene moiety linked to a pyridinylmethyl group.

Properties

Molecular Formula

C15H12Cl2N4O2

Molecular Weight

351.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C15H12Cl2N4O2/c16-12-2-1-11(7-13(12)17)15(23)19-9-14(22)21-20-8-10-3-5-18-6-4-10/h1-8H,9H2,(H,19,23)(H,21,22)/b20-8+

InChI Key

NMTJHTBCUTUKFY-DNTJNYDQSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)N/N=C/C2=CC=NC=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCC(=O)NN=CC2=CC=NC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide typically involves multiple steps, starting with the preparation of the dichlorobenzamide precursor. This precursor is then reacted with a hydrazine derivative to form the hydrazinyl intermediate. The final step involves the condensation of this intermediate with a pyridinylmethylidene compound under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorobenzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Backbone Modifications: Replacement of benzamide with acetamide () reduces molecular weight and may improve solubility but diminishes halogen-mediated interactions .

Halogen Effects :

  • The 3,4-dichloro substitution in the target compound and analog contrasts with the single chlorine in , suggesting stronger electrophilic character and possible enhanced binding to hydrophobic pockets .

Hydrazinylidene Group Variations :

  • Pyridinylmethylene (target compound, ) vs. benzylidene () hydrazinyl groups influence electronic properties. Pyridine’s nitrogen may participate in hydrogen bonding or coordinate metal ions, whereas benzylidene groups prioritize hydrophobic interactions .

Regulatory and Industrial Relevance

  • : Lists 3,4-dichloro-N-cyclohexyl benzamides regulated under pharmaceutical legislation, highlighting the scrutiny of halogenated benzamides in drug development .

Biological Activity

3,4-Dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C16H15Cl2N3O
  • Molecular Weight: 352.21 g/mol
  • CAS Number: Not specified in the search results.

Antidiabetic Properties

Research indicates that derivatives of benzamide compounds, including those similar to this compound, exhibit protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. In a study, a related compound demonstrated maximal activity at 100% with an EC50 value of 0.1 ± 0.01 μM, indicating strong potential for diabetes treatment by preserving β-cell function .

Table 1: Activity of Related Compounds

Compound IDMax Activity (%)EC50 (μM)
WO5m1000.1 ± 0.01
Compound A976 ± 1
Compound B8813 ± 1

Antimicrobial Activity

Some studies have reported that compounds with similar structures possess antimicrobial properties. The introduction of various substituents on the benzamide scaffold can enhance efficacy against specific bacterial strains. For instance, modifications leading to increased hydrophilicity have been shown to improve solubility and bioavailability, making these compounds more effective as antimicrobial agents .

The proposed mechanism for the biological activity of this compound involves modulation of cellular stress responses. Specifically, it is believed to inhibit pathways leading to apoptosis in β-cells under stress conditions by stabilizing protein folding and reducing oxidative stress levels .

Case Studies

  • Study on β-cell Protection : A recent investigation into the effects of various benzamide derivatives found that certain modifications significantly enhanced protective effects against ER stress in pancreatic cells. These findings suggest that structural variations can lead to improved pharmacological profiles .
  • Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial effectiveness of structurally similar compounds, it was found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Q & A

Basic: What are the common synthetic routes for 3,4-dichloro-N-[2-oxo-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]ethyl]benzamide?

Answer:
The synthesis typically involves multi-step reactions:

Condensation : Reacting a hydrazine derivative (e.g., pyridinylmethylidene hydrazine) with a carbonyl-containing intermediate (e.g., 2-oxoethylbenzamide) under reflux conditions.

Coupling : Using coupling agents or catalysts (e.g., triethylamine) to form the benzamide linkage.

Purification : Recrystallization with solvents like methanol or ethanol to isolate the product .

Example Reaction Conditions Table:

StepReagents/ConditionsPurpose
Hydrazone formationReflux at 100°C for 2–4 hours in ethanolGenerate hydrazone intermediate
Benzamide couplingDMF solvent, triethylamine catalyst, 60–80°CForm amide bond
PurificationMethanol recrystallizationIsolate pure product

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

  • Temperature Control : Higher temperatures (80–100°C) may accelerate coupling but risk decomposition. Use gradient heating to balance reactivity and stability .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalyst Screening : Test alternatives to triethylamine, such as DMAP, to improve reaction efficiency .
  • Design of Experiments (DoE) : Apply statistical models to optimize parameters (e.g., time, molar ratios) and identify critical factors .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity and hydrazone geometry (E/Z configuration) .
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95%) and detects impurities .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced: How to resolve spectral discrepancies in NMR data for structural confirmation?

Answer:

  • 2D NMR Techniques : Use COSY (homonuclear correlations) and HSQC (heteronuclear correlations) to assign overlapping peaks .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values .
  • Crystallographic Cross-Validation : Align NMR-derived structures with X-ray data to resolve ambiguities .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Storage : Keep in sealed, light-resistant containers at –20°C for long-term stability.
  • Environment : Dry, ventilated areas to prevent hydrolysis of the hydrazone moiety .
  • Monitoring : Regular HPLC analysis to detect degradation products (e.g., free hydrazine or benzamide hydrolysis) .

Advanced: What computational methods predict the compound’s reactivity in biological systems?

Answer:

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity .
  • Molecular Dynamics (MD) : Model solvation effects and conformational flexibility in aqueous environments .

Basic: How to design an initial bioactivity screening assay for this compound?

Answer:

  • In Vitro Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase) at 1–100 µM concentrations .
    • Cell Viability : Use MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) .

Advanced: Strategies to address contradictory data in literature regarding biological activity

Answer:

  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line, passage number) .
  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., fluorescence-based vs. colorimetric assays) .
  • Meta-Analysis : Compare data across studies, accounting for variables like solvent purity or incubation time .

Basic: What are the key structural features influencing the compound’s physicochemical properties?

Answer:

FeatureProperty ImpactedExample
3,4-DichlorobenzamideLipophilicity (logP)Enhances membrane permeability
Pyridinylmethylideneπ-Stacking interactionsStabilizes crystal packing
Hydrazone linkagepH-dependent hydrolysisAffects stability in aqueous media

Advanced: How to design experiments elucidating the mechanism of action in complex biological systems?

Answer:

  • Omics Approaches : Use transcriptomics/proteomics to identify affected pathways .
  • Structure-Activity Relationship (SAR) : Synthesize analogs to pinpoint critical functional groups .
  • In Vivo Models : Test in zebrafish or murine models to assess bioavailability and toxicity .

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